synthesis of Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate
synthesis of Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate
An In-Depth Technical Guide to the Synthesis of Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of the Pyrazolo[3,4-c]pyridine Scaffold
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine family of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug development.[1] These structures act as purine isosteres, allowing them to interact with a wide array of biological targets, including various protein kinases, which are pivotal in cellular signaling pathways.[2][3] The specific isomer, 1H-pyrazolo[3,4-c]pyridine, has emerged as a crucial core for developing targeted therapeutics in oncology and inflammatory diseases. The title compound, Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate, is not just a molecule but a versatile platform for further chemical elaboration, making a robust and well-understood synthetic route to its production invaluable for researchers in the field.
This guide provides an in-depth examination of a field-proven, adaptable synthetic strategy. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, justify the selection of reagents and conditions, and offer practical insights to ensure reproducible, high-yield synthesis.
Strategic Analysis of Synthetic Pathways
The synthesis of a functionalized pyrazolo[3,4-c]pyridine core can be approached from several angles. The most common and logical strategies involve constructing one heterocyclic ring onto a pre-existing, functionalized partner ring.
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Approach A: Pyridine Ring Formation on a Pyrazole Precursor: This classic approach often utilizes a cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-bis-electrophilic reagent, such as a 1,3-dicarbonyl compound, to form the pyridine ring.[3][4] While effective for certain substitution patterns, this method can suffer from regioselectivity issues when using unsymmetrical electrophiles.[3]
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Approach B: Pyrazole Ring Formation on a Pyridine Precursor: This is the more contemporary and often more controllable strategy for the target scaffold. It typically begins with a suitably substituted pyridine derivative, which is elaborated to form the fused pyrazole ring. A powerful example of this is the adaptation of the Huisgen indazole synthesis.[5]
This guide will focus on Approach B , as it offers superior control and scalability for accessing the key 5-halo-1H-pyrazolo[3,4-c]pyridine intermediate, a direct precursor to the target carboxylate. This pathway is notable for its efficiency and the strategic placement of a halogen, which serves as a versatile handle for downstream functionalization.[6][7]
Logical Workflow: Pyridine-to-Pyrazolopyridine Strategy
The chosen strategy follows a logical and efficient workflow, which we will detail in the subsequent sections.
Caption: Fig 1. Overall synthetic workflow.
Core Synthesis: 5-Chloro-1H-pyrazolo[3,4-c]pyridine (4a)
The cornerstone of this synthesis is the efficient construction of a 5-halo-1H-pyrazolo[3,4-c]pyridine intermediate. We will detail the synthesis of the 5-chloro analogue, which serves as an excellent substrate for the subsequent carbonylation step. This procedure is an adaptation of the Huisgen indazole synthesis, optimized for this specific heterocyclic system.[5][6]
Principle and Mechanism
The reaction proceeds via a two-stage, one-pot process. First, the starting material, 2-amino-5-chloro-4-picoline, undergoes diazotization using sodium nitrite in the presence of acetic anhydride. The resulting diazonium species is highly reactive. Instead of being isolated, it is trapped in situ by the acetyl group, forming an N-acetylated intermediate. Upon heating, this intermediate undergoes an intramolecular cyclization, driven by the nucleophilic attack of the picoline methyl group's enol form onto the diazo group, followed by elimination of acetic acid to form the fused pyrazole ring. The final step is a simple deacetylation to yield the unprotected pyrazolopyridine.
The use of dichloroethane (DCE) as a co-solvent is a critical optimization that enhances scalability and allows for the isolation of the acetylated intermediate without the need for purification, streamlining the overall process.[5]
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (mmol) |
| 2-Amino-5-chloro-4-picoline | 85583-49-7 | 142.58 | 10.0 |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 15.0 |
| Acetic Anhydride (Ac₂O) | 108-24-7 | 102.09 | 30.0 |
| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | - |
| Sodium Methoxide (NaOMe) in MeOH | 124-41-4 | 54.02 | - |
| Methanol (MeOH) | 67-56-1 | 32.04 | - |
Procedure:
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Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-chloro-4-picoline (1.43 g, 10.0 mmol) and 1,2-dichloroethane (DCE, 50 mL). Stir the mixture at room temperature to dissolve the starting material.
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Diazotization: Add acetic anhydride (2.84 mL, 3.06 g, 30.0 mmol) to the solution. Cool the flask to 0 °C in an ice bath. Slowly add sodium nitrite (1.04 g, 15.0 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
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Scientist's Insight: The slow, portion-wise addition of NaNO₂ is critical to control the exothermic reaction and prevent the formation of undesired side products. Acetic anhydride serves both as a solvent and a reactant to form the acetylated intermediate.
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Cyclization: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 90 °C and maintain this temperature for 20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Causality Check: Heating provides the necessary activation energy for the intramolecular cyclization to form the pyrazole ring. The extended reaction time ensures complete conversion.
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Work-up (Intermediate): Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (100 mL). Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is the acetylated intermediate, 1-(5-chloro-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one, which can be used in the next step without further purification.[5]
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Deacetylation: Dissolve the crude acetylated intermediate in methanol (50 mL). Add a 25 wt. % solution of sodium methoxide in methanol (approx. 1 mL, or until pH > 10). Stir the reaction at room temperature for 1 hour.
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Mechanism Note: Sodium methoxide is a strong base that facilitates the nucleophilic attack of methanol on the acetyl carbonyl, leading to the cleavage of the N-acetyl group.
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Purification: Neutralize the reaction mixture with a few drops of glacial acetic acid. Remove the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 5-Chloro-1H-pyrazolo[3,4-c]pyridine (4a) as a white solid. An excellent overall yield is expected.[5]
Functionalization to Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate
With the key 5-chloro intermediate in hand, the final step is the introduction of the methyl carboxylate group. The most efficient and modern method for this transformation is a palladium-catalyzed methoxycarbonylation reaction.
Principle and Mechanism
This reaction utilizes a palladium(0) catalyst, generated in situ, which undergoes oxidative addition into the aryl-chloride bond of the pyrazolopyridine. Carbon monoxide then inserts into the palladium-carbon bond. Finally, reductive elimination with methanol as the nucleophile releases the methyl ester product and regenerates the palladium catalyst, allowing the catalytic cycle to continue. The choice of ligand (e.g., dppf) is crucial for stabilizing the palladium complex and facilitating the catalytic cycle.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (mmol) |
| 5-Chloro-1H-pyrazolo[3,4-c]pyridine (4a) | 90840-52-7 | 153.56 | 1.0 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 95464-05-4 | 816.64 | 0.05 |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 12150-46-8 | 554.56 | 0.05 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 3.0 |
| Methanol (MeOH) | 67-56-1 | 32.04 | - |
| Carbon Monoxide (CO) | 630-08-0 | 28.01 | - |
Procedure:
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Reaction Setup: To a high-pressure reaction vessel (e.g., a Parr autoclave), add 5-chloro-1H-pyrazolo[3,4-c]pyridine (154 mg, 1.0 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol), and dppf (28 mg, 0.05 mmol).
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Solvent and Reagent Addition: Add anhydrous methanol (10 mL) and triethylamine (0.42 mL, 303 mg, 3.0 mmol).
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Scientist's Insight: Triethylamine acts as a base to neutralize the HCl generated during the reaction, which could otherwise poison the catalyst.
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Carbonylation: Seal the vessel, purge it with nitrogen, and then pressurize with carbon monoxide gas to 50 psi.
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Reaction: Heat the mixture to 100 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Work-up and Purification: Cool the vessel to room temperature and carefully vent the CO gas in a fume hood. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with methanol. Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to yield Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate as a solid.
Characterization of Final Product
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Molecular Formula: C₈H₇N₃O₂
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Molecular Weight: 177.16 g/mol
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Expected ¹H NMR (400 MHz, DMSO-d₆) δ: Signals corresponding to the pyrazole NH proton (broad singlet, >13 ppm), aromatic protons on the pyridine ring, and the methyl ester singlet (around 3.9 ppm).
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Expected ¹³C NMR (101 MHz, DMSO-d₆) δ: Signals for the ester carbonyl (around 165 ppm), aromatic carbons, and the methyl ester carbon (around 52 ppm).
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Mass Spectrometry (ESI+): m/z = 178.06 [M+H]⁺.
Vectorial Functionalization and Alternative Strategies
The true power of the pyrazolo[3,4-c]pyridine scaffold lies in its potential for selective functionalization at multiple positions, a concept known as "vectorial functionalization".[6][7] The 5-halo intermediate is a key branching point for diversification.
Caption: Fig 2. Vectorial functionalization.
The table below summarizes some key transformations that can be performed on the 5-halo intermediate, demonstrating its versatility.[6][7]
| Position | Reaction Type | Reagents & Conditions | Outcome |
| C-5 | Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, R₂NH, Dioxane, 100 °C | C-5 Aminated Analogues |
| C-3 | Tandem Borylation/Suzuki | [Ir(COD)OMe]₂, dtbpy, B₂pin₂; then Pd cat., Ar-X, Base | C-3 Arylated Analogues |
| C-7 | Selective Metalation/Quench | TMPMgCl·LiCl, THF, -10 °C; then Electrophile (e.g., I₂) | C-7 Functionalized Analogues |
| N-1 | N-Alkylation | NaH, DMF; then R-X | N-1 Substituted Isomers |
This modular approach allows for the rapid generation of a library of compounds from a common intermediate, which is a highly efficient strategy in drug discovery.
Conclusion
The synthesis of Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate is most effectively achieved through a modern, robust strategy that begins with a substituted pyridine precursor. The adaptation of the Huisgen synthesis provides reliable access to a key 5-chloro intermediate, which serves as a versatile platform for subsequent functionalization. The palladium-catalyzed methoxycarbonylation detailed herein represents a high-yield, state-of-the-art method for installing the target ester functionality. By understanding the causality behind the chosen reagents and conditions, and by appreciating the potential for vectorial functionalization, researchers are well-equipped to not only synthesize the title compound but also to explore the rich chemical space surrounding this medicinally important scaffold.
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